(R)-3-amino-2-((benzyloxy)methyl)propan-1-ol
Description
®-3-amino-2-((benzyloxy)methyl)propan-1-ol is a chiral amino alcohol with a benzyl ether group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
InChI Key |
DBNCGOLNYFODOM-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-glycidol and benzylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of ®-3-amino-2-((benzyloxy)methyl)propanal.
Reduction: Formation of ®-3-amino-2-((benzyloxy)methyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Synthesis: Employed in the preparation of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.
Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Medicine
Drug Development: Investigated as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Prodrug Design: Modified to create prodrugs that improve the bioavailability and efficacy of active pharmaceutical ingredients.
Industry
Material Science: Incorporated into the design of novel materials with specific optical or mechanical properties.
Catalysis: Used in the development of catalysts for industrial chemical processes.
Mechanism of Action
The mechanism by which ®-3-amino-2-((benzyloxy)methyl)propan-1-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-amino-1-propanol: Lacks the benzyl ether group, resulting in different reactivity and applications.
2-amino-1-phenylethanol: Contains a phenyl group instead of a benzyl ether, leading to variations in chemical behavior and uses.
Uniqueness
®-3-amino-2-((benzyloxy)methyl)propan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
